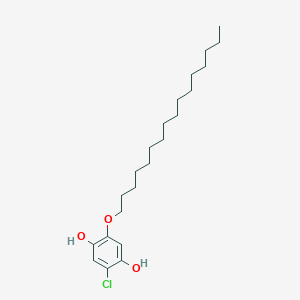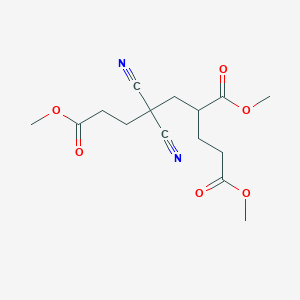
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate is a complex organic compound with the molecular formula C14H15N3O6. This compound is characterized by the presence of three ester groups, two cyano groups, and a heptane backbone. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate typically involves multi-step organic reactions. One common method includes the esterification of 5,5-dicyanoheptane-1,3,7-tricarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, ensuring consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester or cyano groups using reagents such as sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Ester derivatives and amides.
Wissenschaftliche Forschungsanwendungen
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: As a precursor for the development of pharmaceutical compounds.
Industry: In the production of polymers and advanced materials.
Wirkmechanismus
The mechanism of action of Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways. The cyano groups can be converted to amines, which can interact with enzymes and receptors in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl 1,3,5-benzenetricarboxylate: Similar in having three ester groups but differs in the aromatic ring structure.
Trimethyl 1,2,4-benzenetricarboxylate: Another tricarboxylate ester with a different substitution pattern on the benzene ring.
Uniqueness
Trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate is unique due to its heptane backbone and the presence of both ester and cyano groups, which provide a versatile platform for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
151585-46-5 |
|---|---|
Molekularformel |
C15H20N2O6 |
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
trimethyl 5,5-dicyanoheptane-1,3,7-tricarboxylate |
InChI |
InChI=1S/C15H20N2O6/c1-21-12(18)5-4-11(14(20)23-3)8-15(9-16,10-17)7-6-13(19)22-2/h11H,4-8H2,1-3H3 |
InChI-Schlüssel |
KIKULFWMQYWMIJ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCC(CC(CCC(=O)OC)(C#N)C#N)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[3-Nitro-4-(pentyloxy)phenyl]ethylidene}hydrazine](/img/structure/B14268266.png)
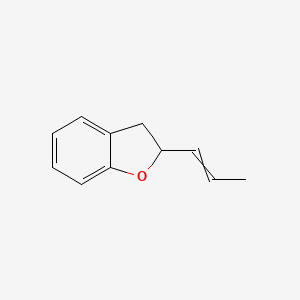
![1-cyclohexene-1-carboxylic acid, 5-[(1-carboxyethenyl)oxy]-6-fluoro-4-hydroxy-3-(phosphonooxy)-, (3R,4S,5S,6R)-](/img/structure/B14268275.png)
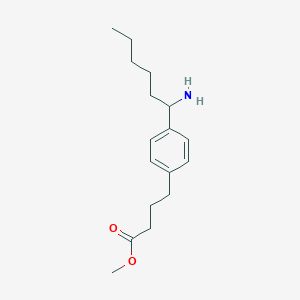
![1-{2-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Heptadecafluorooctane-1-sulfonyl)amino]ethyl}pyridin-1-ium chloride](/img/structure/B14268288.png)
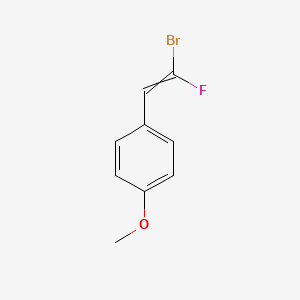
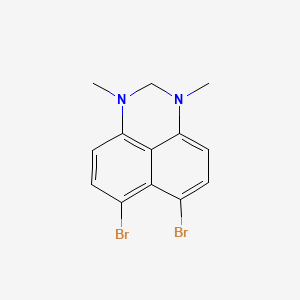

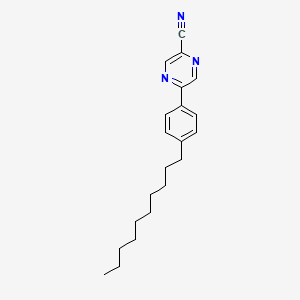
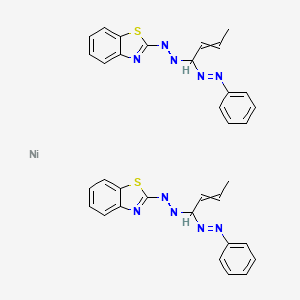

![Benzene, [[(1-methyl-2-heptynyl)oxy]methyl]-](/img/structure/B14268337.png)
